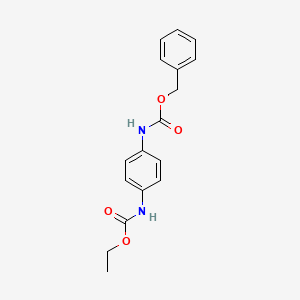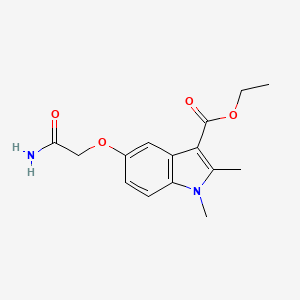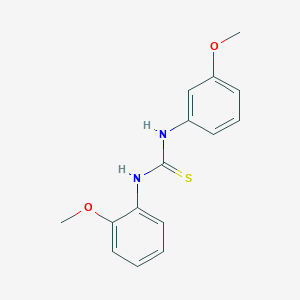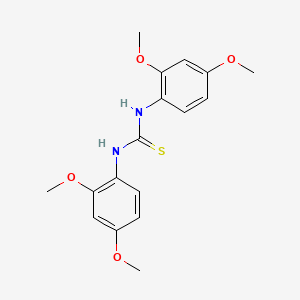
N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first introduced in the market in 1973 and has since become one of the most commonly prescribed drugs worldwide.
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. Diclofenac has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide does have some limitations. It has been shown to have toxic effects on certain cell types, such as hepatocytes and chondrocytes. Additionally, N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide may interfere with the results of certain assays, such as those that measure the production of prostaglandins.
Orientations Futures
There are several future directions for the study of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide. One area of research is the development of new formulations of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide that are more effective and have fewer side effects. Another area of research is the study of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide in combination with other drugs, such as opioids, to determine if they have synergistic effects. Additionally, the potential use of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide in the treatment of cancer is an area of active research. Finally, the study of the effects of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide on the microbiome is an emerging area of research that may have important implications for human health.
Méthodes De Synthèse
Diclofenac can be synthesized by several methods, including the reaction of 3,5-dichloroaniline with 4-hydroxy-3-methylacetophenone in the presence of phosphorus oxychloride, or by the reaction of 2,6-dichloro-3-methylphenol with 4-chlorobenzoyl chloride in the presence of sodium hydroxide. Both of these methods result in the formation of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been studied for its potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-8-3-4-10(5-9(8)2)15(20)18-11-6-12(16)14(19)13(17)7-11/h3-7,19H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWDLKALGMSUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)




![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)

![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)



![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)

